molecular formula C20H20F3N3O8 B2684688 5-[[2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]pentanoic acid;2,2,2-trifluoroacetic acid CAS No. 2375260-14-1

5-[[2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]pentanoic acid;2,2,2-trifluoroacetic acid

Cat. No.: B2684688
CAS No.: 2375260-14-1
M. Wt: 487.388
InChI Key: XFDFHSSFUMNLRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

"5-[[2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]pentanoic acid; 2,2,2-trifluoroacetic acid" is a specialized compound with unique structural characteristics, making it valuable for various scientific and industrial applications. Its complex chemical structure features distinct functional groups, each contributing to its reactivity and utility in research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of "5-[[2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]pentanoic acid; 2,2,2-trifluoroacetic acid" typically involves multi-step organic reactions. Key steps might include:

  • Cyclization Reactions: : Forming the piperidine and isoindole structures.

  • Coupling Reactions: : Combining these rings through amide or imide linkages.

  • Final Functionalization: : Introducing the trifluoroacetic acid group under specific conditions (e.g., low temperature, specific catalysts).

Industrial Production Methods

Industrial synthesis might involve scaling up these reactions with optimizations to increase yield and purity. Continuous flow processes, advanced catalysts, and robust purification techniques are typically employed.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation, affecting the piperidine or isoindole rings.

  • Reduction: : Reductive conditions can modify functional groups, potentially changing biological activity.

  • Substitution: : Functional group substitutions can tailor the compound's reactivity and interactions.

Common Reagents and Conditions

  • Oxidizing Agents: : KMnO4, H2O2.

  • Reducing Agents: : NaBH4, LiAlH4.

  • Substitution Reagents: : Nucleophiles like NH3 or electrophiles such as CH3I.

Major Products

These reactions yield varied products, including modified rings or completely new structures with potential new properties.

Scientific Research Applications

This compound finds uses across:

  • Chemistry: : As a building block for complex molecular architectures.

  • Biology: : Investigating enzyme interactions and molecular pathways.

  • Medicine: : Potential therapeutic agents or diagnostic tools.

  • Industry: : Specialized materials or catalysts in chemical processes.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets.

  • Molecular Targets: : Enzymes, receptors, or cellular pathways.

  • Pathways Involved: : Inhibition or activation of biological processes, often via binding to active sites or regulatory regions.

Comparison with Similar Compounds

Compared to similar compounds, this one stands out due to its unique trifluoroacetic acid group, enhancing its stability and reactivity.

List of Similar Compounds

  • **4-[[2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]butanoic acid.

  • **5-[[2-(2,5-Dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]pentanoic acid.

Conclusion

The compound "5-[[2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]pentanoic acid; 2,2,2-trifluoroacetic acid" is a versatile and impactful molecule in various research domains. Its distinctive structure provides a foundation for ongoing scientific exploration and application.

Properties

IUPAC Name

5-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]pentanoic acid;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O6.C2HF3O2/c22-13-8-7-12(16(25)20-13)21-17(26)10-4-3-5-11(15(10)18(21)27)19-9-2-1-6-14(23)24;3-2(4,5)1(6)7/h3-5,12,19H,1-2,6-9H2,(H,23,24)(H,20,22,25);(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFDFHSSFUMNLRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCCCC(=O)O.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20F3N3O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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